![molecular formula C19H18O4 B5717127 7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5717127.png)
7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is a chemical compound that belongs to the class of flavonoids. It is commonly known as isorhamnetin and is found in various plants, including fruits, vegetables, and herbs. Isorhamnetin has been studied extensively due to its potential health benefits.
Mécanisme D'action
Isorhamnetin exerts its effects through various mechanisms, including the inhibition of pro-inflammatory cytokines, the activation of antioxidant enzymes, and the induction of apoptosis in cancer cells. It also activates the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
Isorhamnetin has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has antioxidant properties, which help to protect cells from oxidative damage. Isorhamnetin has been found to induce apoptosis in cancer cells and to have neuroprotective effects. It also improves cardiovascular health by reducing blood pressure and improving lipid profiles.
Avantages Et Limitations Des Expériences En Laboratoire
Isorhamnetin has advantages and limitations for lab experiments. One advantage is that it is readily available and can be synthesized or extracted from natural sources. It is also relatively stable and can be stored for long periods. However, one limitation is that it can be difficult to obtain pure isorhamnetin, as it is often found in complex mixtures with other flavonoids.
Orientations Futures
There are several future directions for the study of isorhamnetin. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Another direction is to explore its mechanism of action in greater detail, particularly its effects on the Nrf2 pathway. Additionally, further research is needed to optimize the synthesis and extraction methods for isorhamnetin to improve its purity and yield.
Conclusion
In conclusion, isorhamnetin is a flavonoid that has been studied extensively for its potential health benefits. It can be synthesized or extracted from natural sources and has various biochemical and physiological effects. Isorhamnetin has advantages and limitations for lab experiments, and there are several future directions for its study. Further research is needed to fully understand the potential of isorhamnetin as a therapeutic agent.
Méthodes De Synthèse
Isorhamnetin can be synthesized through various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis involves the reaction of 3,4-dimethyl-2H-chromen-2-one with 3-methoxybenzyl bromide in the presence of a base. The extraction method involves the isolation of isorhamnetin from plants, such as the leaves of Ginkgo biloba and fruits of Hippophae rhamnoides.
Applications De Recherche Scientifique
Isorhamnetin has been studied for its potential health benefits, including its anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have neuroprotective effects and to improve cardiovascular health.
Propriétés
IUPAC Name |
7-[(3-methoxyphenyl)methoxy]-3,4-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-12-13(2)19(20)23-18-10-16(7-8-17(12)18)22-11-14-5-4-6-15(9-14)21-3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYCEYYGXGCVJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

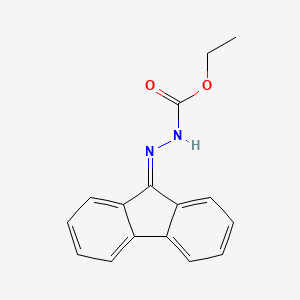
![N-[2-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5717048.png)
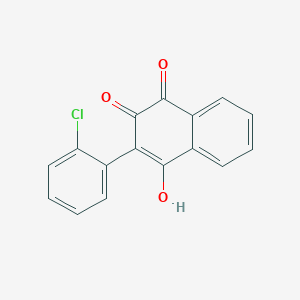
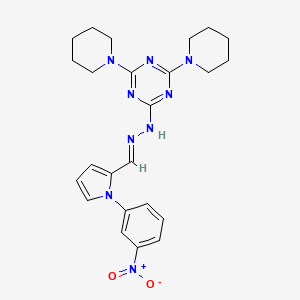

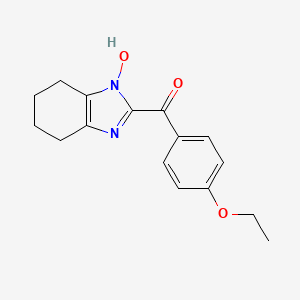
![ethyl {4-[(3-chlorobenzoyl)amino]phenyl}carbamate](/img/structure/B5717099.png)
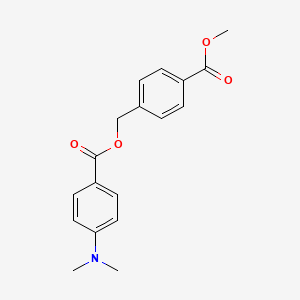
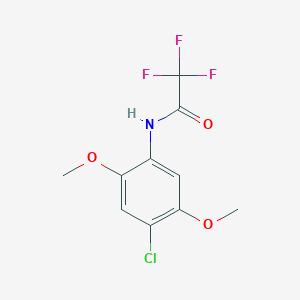

![8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine](/img/structure/B5717129.png)
![3-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5717137.png)
![2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B5717142.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5717148.png)